1-Methoxy-1-oxo-2-propanesulfonic acid
Description
1-Methoxy-1-oxo-2-propanesulfonic acid is a sulfonic acid derivative with a propane backbone functionalized by a methoxy group (CH₃O–), an oxo group (=O), and a sulfonic acid (–SO₃H) group. Its structure can be represented as CH₃O–C(O)–CH₂–SO₃H, where the oxo group likely forms a ketone or ester moiety. This compound is hypothesized to exhibit strong acidity due to the sulfonic acid group and enhanced solubility in polar solvents due to its hydrophilic substituents.
Properties
CAS No. |
20449-11-0 |
|---|---|
Molecular Formula |
C4H8O5S |
Molecular Weight |
168.17 g/mol |
IUPAC Name |
1-methoxy-1-oxopropane-2-sulfonic acid |
InChI |
InChI=1S/C4H8O5S/c1-3(4(5)9-2)10(6,7)8/h3H,1-2H3,(H,6,7,8) |
InChI Key |
WUBCGHWJGKUIDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-1-oxo-2-propanesulfonic acid typically involves the reaction of methanesulfonic acid with methanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 2-4 hours .
Industrial Production Methods
Industrial production of 1-Methoxy-1-oxo-2-propanesulfonic acid follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade methanesulfonic acid and methanol, with continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is purified through distillation and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-1-oxo-2-propanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various sulfonate esters.
Scientific Research Applications
1-Methoxy-1-oxo-2-propanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a buffer component.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Methoxy-1-oxo-2-propanesulfonic acid involves its interaction with various molecular targets and pathways. It acts as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it can interact with enzymes and proteins, modulating their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
2-Acrylamido-2-methyl-1-propanesulfonic Acid (AMPS)
- Structure : CH₂=C(CH₃)–C(O)–NH–C(CH₃)(SO₃H)–CH₃.
- Key Features: Contains an acrylamido group and a methyl substituent, making it a reactive monomer for polymerization.
- Applications : Widely used in hydrogels, surfactants, and oilfield chemicals due to its high reactivity and thermal stability .
- Comparison : Unlike 1-methoxy-1-oxo-2-propanesulfonic acid, AMPS has a polymerizable acrylamido group, enabling covalent crosslinking. The methoxy and oxo groups in the target compound may instead enhance hydrolytic stability or alter solubility.
Sodium 2-Methylprop-2-ene-1-sulfonate
- Structure : CH₂=C(CH₃)–CH₂–SO₃Na.
- Key Features : An alkenyl sulfonate with a terminal double bond, facilitating radical polymerization.
- Applications : Used in detergents and ion-exchange resins .
- Comparison : The absence of a carbonyl or methoxy group in this compound reduces its hydrogen-bonding capacity compared to 1-methoxy-1-oxo-2-propanesulfonic acid.
2-Oxo-1-propanesulfonic Acid
- Structure : HOOC–CH₂–SO₃H.
- Key Features : A simpler analog with a carboxylic acid and sulfonic acid group.
- Applications : Intermediate in organic synthesis and pharmaceutical manufacturing .
- Comparison : The methoxy group in the target compound may lower acidity (pKa) compared to the carboxylic acid in this analog.
Physicochemical Properties
Functional and Application Differences
- Polymer Chemistry :
- Environmental Impact: Perfluorinated Sulfonic Acids (e.g., in ): Persistent and bioaccumulative.
Biological Activity
1-Methoxy-1-oxo-2-propanesulfonic acid (CAS No. 20449-11-0) is a sulfonic acid derivative with a unique methoxy group that enhances its chemical properties and reactivity. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications.
The molecular formula of 1-Methoxy-1-oxo-2-propanesulfonic acid is C₄H₈O₅S, with a molecular weight of 168.17 g/mol. The compound's structure includes a sulfonic acid functional group, which is known for its high polarity and ability to form hydrogen bonds, making it useful in biochemical applications.
| Property | Value |
|---|---|
| CAS No. | 20449-11-0 |
| Molecular Formula | C₄H₈O₅S |
| Molecular Weight | 168.17 g/mol |
| IUPAC Name | 1-methoxy-1-oxopropane-2-sulfonic acid |
| InChI Key | WUBCGHWJGKUIDY-UHFFFAOYSA-N |
1-Methoxy-1-oxo-2-propanesulfonic acid acts primarily as a nucleophile in various biochemical reactions. Its ability to form covalent bonds with electrophilic sites allows it to modulate the activity of enzymes and proteins in biological systems. The compound’s reactivity can lead to alterations in metabolic pathways, potentially influencing cellular processes.
Biological Activities
Research indicates that 1-Methoxy-1-oxo-2-propanesulfonic acid exhibits several biological activities:
Enzyme Modulation
The compound has been shown to interact with specific enzymes, affecting their catalytic activity. For instance, studies have suggested its role in modulating proteolytic pathways, which are crucial for protein homeostasis and cellular regulation.
Antimicrobial Properties
Preliminary investigations reveal that this compound may possess antimicrobial properties, making it a candidate for further research in developing antibacterial agents.
Drug Delivery Systems
Due to its unique chemical structure, 1-Methoxy-1-oxo-2-propanesulfonic acid is being explored as a potential drug delivery agent. Its ability to form stable complexes with various drugs can enhance bioavailability and therapeutic efficacy.
Case Studies
Several studies have highlighted the biological implications of 1-Methoxy-1-oxo-2-propanesulfonic acid:
- Proteasome Activity Modulation : A study investigated the effects of this compound on proteasome-mediated proteolytic activity in cell lines. Results indicated that treatment with the compound led to increased activity of specific proteasome subunits, suggesting a role in protein degradation pathways .
- Antimicrobial Efficacy : In vitro tests demonstrated that 1-Methoxy-1-oxo-2-propanesulfonic acid exhibited significant antibacterial activity against common pathogens, indicating its potential use in antimicrobial formulations .
- Drug Delivery Research : Research focusing on drug delivery systems revealed that this compound could enhance the solubility and stability of certain therapeutic agents, improving their pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
